TPM3-TRKA Fusion Protein Degradation Potency (DC50) of CG428
CG428 induces degradation of the endogenous TPM3-TRKA oncogenic fusion protein with a DC50 of 0.36 nM in KM12 colorectal carcinoma cells . The parent TRK kinase inhibitor GNF-8625 does not induce TRK protein degradation at any concentration [1]. The negative control compound CG428-Neg, which contains an inactive CRBN-binding moiety, does not induce TPM3-TRKA degradation, confirming CRBN-dependence of the degradation mechanism .
| Evidence Dimension | TPM3-TRKA fusion protein degradation (DC50) |
|---|---|
| Target Compound Data | 0.36 nM |
| Comparator Or Baseline | GNF-8625: No degradation observed; CG428-Neg: No degradation |
| Quantified Difference | Qualitative difference (degradation vs. no degradation) |
| Conditions | KM12 colorectal carcinoma cells, 6 h treatment |
Why This Matters
Quantifies the concentration at which CG428 eliminates the oncogenic driver protein, a mechanistic advantage not achievable with traditional kinase inhibition.
- [1] Chen L, Chen Y, Zhang C, Jiao B, Liang S, Tan Q, Chai H, Yu W, Qian Y, Yang H, Yao W, Yu J, Luo Y, Plewe M, Wang J, Han XR, Liu J. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders. J Med Chem. 2020 Dec 10;63(23):14562-14575. View Source
